molecular formula C20H18ClN3O5S B2821836 N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 897612-29-2

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2821836
CAS No.: 897612-29-2
M. Wt: 447.89
InChI Key: VVNFLSMOHHEGNR-UHFFFAOYSA-N
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Description

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide. This reaction forms 2-(4-chlorophenyl)thiazole.

    Alkylation: The thiazole derivative is then alkylated using 2-bromoethylamine hydrobromide to introduce the ethylamine side chain.

    Coupling with 4,5-Dimethoxy-2-nitrobenzoic Acid: The final step involves coupling the alkylated thiazole with 4,5-dimethoxy-2-nitrobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The thiazole ring can be further functionalized through various coupling reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Coupling: Reagents like DCC and DMAP are commonly used for amide bond formation.

Major Products

    Reduction of Nitro Group: Produces the corresponding amine.

    Substitution on Chlorophenyl Group: Yields various substituted derivatives depending on the nucleophile used.

    Functionalized Thiazole Derivatives: Result from coupling reactions.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its unique structural features.

    Biological Studies: The compound can be used to study the biological activity of thiazole derivatives, including their antimicrobial and anticancer properties.

    Chemical Research: It can be a valuable intermediate in the synthesis of more complex molecules for various chemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)thiazole: Shares the thiazole and chlorophenyl moieties but lacks the nitrobenzamide group.

    4,5-Dimethoxy-2-nitrobenzoic Acid: Contains the nitrobenzamide moiety but lacks the thiazole ring.

    N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)benzamide: Similar structure but without the methoxy groups on the benzamide ring.

Uniqueness

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

This compound’s unique structure and properties make it a valuable subject for further research and development in medicinal chemistry and other scientific disciplines.

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a compound of significant interest due to its potential biological activities. This article compiles various research findings, including synthesis methods, biological evaluations, and case studies that illustrate the compound's pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C15H13ClN2O5C_{15}H_{13}ClN_{2}O_{5}, with a molecular weight of approximately 336.73 g/mol. The compound features a thiazole ring linked to an ethyl chain and a nitrobenzamide moiety, which contributes to its biological activity.

Property Value
Molecular FormulaC₁₅H₁₃ClN₂O₅
Molecular Weight336.73 g/mol
CAS Number[Not available]
SolubilitySoluble in organic solvents

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. A common method includes the formation of the thiazole ring followed by the introduction of the nitro and methoxy groups through electrophilic substitution reactions. Detailed synthetic pathways can vary based on the desired yield and purity.

Anticancer Activity

Research indicates that compounds containing thiazole and nitrobenzamide moieties exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may act by inhibiting key enzymes involved in cancer cell metabolism.
  • Case Study : In vitro studies demonstrated that derivatives of this compound significantly reduced viability in various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

The presence of the thiazole ring has been associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi.

  • In vitro Studies : Tests against Staphylococcus aureus and Escherichia coli revealed that derivatives exhibited significant antibacterial activity.
  • Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations for inhibiting bacterial growth.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in targeting enzymes involved in metabolic pathways related to cancer and infectious diseases.

  • Dihydrofolate Reductase Inhibition : Similar compounds have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
  • Case Study : A related study found that modifications to the nitro group enhanced inhibitory potency against DHFR.

Safety and Toxicology

While exploring the biological activities, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate moderate toxicity levels, necessitating further investigation into its pharmacokinetics and long-term effects.

Future Directions

The ongoing research aims to optimize the structure for enhanced biological activity while minimizing toxicity. Potential future studies may include:

  • Structure-Activity Relationship (SAR) : Exploring how modifications affect efficacy and safety.
  • In vivo Studies : Assessing therapeutic effects in animal models to validate in vitro findings.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S/c1-28-17-9-15(16(24(26)27)10-18(17)29-2)19(25)22-8-7-14-11-30-20(23-14)12-3-5-13(21)6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNFLSMOHHEGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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